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Compound of Interest

Methyl 4-phenylpyridine-2-
Compound Name:
carboxylate

Cat. No. B181838

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectral characteristics of novel compounds is paramount. This technical
guide provides an in-depth look at the spectroscopic data and a plausible synthetic pathway for
Methyl 4-phenylpyridine-2-carboxylate, a heterocyclic compound of interest in medicinal
chemistry and materials science.

While direct experimental data for Methyl 4-phenylpyridine-2-carboxylate is not readily
available in public spectral databases, this guide synthesizes information from related
structures and established synthetic methodologies to provide a predictive and practical
framework for its characterization.

Spectroscopic Data Summary

Based on the analysis of analogous compounds, the expected spectroscopic data for Methyl
4-phenylpyridine-2-carboxylate is summarized below. These tables provide a baseline for the
identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for
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the methyl ester protons.

Predicted Chemical

Coupling Constant

Proton Shift (5, ppm) Multiplicity (3, Hz)
Pyridine H-6 ~8.7 d ~5.0
Pyridine H-3 ~8.2 S -
Pyridine H-5 ~7.8 d ~5.0
Phenyl H-2', H-6' ~7.7 m -
Phenyl H-3', H-4', H-5' ~7.5 m -

OCHs ~4.0

13C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon

framework of the molecule.

Carbon Predicted Chemical Shift (3, ppm)
C=0 (Ester) ~165
Pyridine C-2 ~150
Pyridine C-4 ~150
Pyridine C-6 ~148
Phenyl C-1' ~137
Phenyl C-2', C-6' ~129
Phenyl C-3', C-5' ~129
Phenyl C-4' ~130
Pyridine C-3 ~125
Pyridine C-5 ~122
OCHs ~53
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Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional
groups present in the molecule.

Expected Wavenumber

Functional Group Intensity
(cm~)

C=0 (Ester) ~1720 Strong

C=C, C=N (Aromaitic) 1600-1450 Medium-Strong

C-O (Ester) 1300-1100 Strong

C-H (Aromatic) 3100-3000 Medium

C-H (Methyl) 2950-2850 Medium

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Technique Expected m/z Fragment
ESI-MS 214.0817 [M+H]*
182.0555 [M-OCHs]*

154.0657 [M-COOCHSs]*

Experimental Protocols: A Plausible Synthetic
Approach

A robust method for the synthesis of Methyl 4-phenylpyridine-2-carboxylate involves a
Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction
offers a versatile and efficient route to biaryl compounds.

Reaction Scheme:
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Caption: Synthetic workflow for Methyl 4-phenylpyridine-2-carboxylate.
Detailed Protocol:

¢ Reaction Setup: To a flame-dried round-bottom flask is added Methyl 4-chloropyridine-2-
carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq). The flask
is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

o Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask
under the inert atmosphere.

» Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the
flask.

» Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously
for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

e Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic
layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl
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acetate). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of hexane and ethyl acetate) to afford the pure Methyl 4-phenylpyridine-2-
carboxylate.

o Characterization: The structure and purity of the final product are confirmed by NMR, IR, and
MS analysis, comparing the obtained data with the predicted values.

Logical Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound follows a logical progression of
spectroscopic techniques.

Synthesis & Purification Spectroscopic Analysis Structure Confirmation

NMR Spectroscopy
Synthesized Compound\ (Mas_s Spectrometry (MS) Infrared (IR) Spectroscopy (H, =C)
) kConflrm Molecular Weight Identify Functional Groups Elucidate Structure
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Caption: Workflow for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic properties and
a viable synthetic route for Methyl 4-phenylpyridine-2-carboxylate. The presented data and
protocols are intended to serve as a valuable resource for researchers engaged in the
synthesis and characterization of novel heterocyclic compounds for various applications in the
pharmaceutical and chemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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